molecular formula C28H30N2O7 B12148572 Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl) carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate

Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl) carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate

Cat. No.: B12148572
M. Wt: 506.5 g/mol
InChI Key: OJMUXONSQMFQKD-UHFFFAOYSA-N
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Description

Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoate ester, a pyrrolinone ring, and a benzo[d]furan moiety, making it an interesting subject for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrrolinone Ring: This step often involves the condensation of an amine with a diketone, followed by cyclization.

    Coupling Reactions: The benzo[d]furan and pyrrolinone intermediates are then coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, CrO₃ (Chromium trioxide)

    Reducing Agents: NaBH₄, LiAlH₄

    Catalysts: Pd/C (Palladium on carbon), PtO₂ (Platinum dioxide)

Major Products

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science:

    Agriculture: Investigated for use in agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at certain receptors.

    Signal Transduction Pathways: Modulating key signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate
  • Ethyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate

Uniqueness

Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group, for instance, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 4-[1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C28H30N2O7/c1-5-29(6-2)14-15-30-23(17-10-12-18(13-11-17)28(34)36-4)22(25(32)27(30)33)24(31)21-16-19-8-7-9-20(35-3)26(19)37-21/h7-13,16,23,32H,5-6,14-15H2,1-4H3

InChI Key

OJMUXONSQMFQKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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